2,4,5-Trifluoro-3-nitrobenzoyl fluoride
Overview
Description
2,4,5-Trifluoro-3-nitrobenzoyl fluoride is a chemical compound with the molecular formula C7H2F3NO3 It is a derivative of benzoyl fluoride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-nitrobenzoyl fluoride typically involves the nitration of 2,4,5-trifluorobenzoyl fluoride. The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction conditions usually require low temperatures to control the exothermic nature of the nitration reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. One method involves the reaction of 2,4,5-trifluorobenzoic acid with thionyl chloride to form 2,4,5-trifluorobenzoyl chloride, which is then nitrated to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-nitrobenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The benzoyl fluoride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.
Hydrolysis: Aqueous solutions of strong bases like sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl fluorides.
Reduction: The major product is 2,4,5-trifluoro-3-aminobenzoyl fluoride.
Hydrolysis: The product is 2,4,5-trifluoro-3-nitrobenzoic acid.
Scientific Research Applications
2,4,5-Trifluoro-3-nitrobenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-nitrobenzoyl fluoride involves its ability to undergo nucleophilic substitution reactions. The electron-withdrawing effects of the fluorine atoms and the nitro group make the benzoyl fluoride group highly reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluorobenzoic acid
- 2,4,5-Trifluorobenzonitrile
- 2,3,4-Trifluoro-5-nitrobenzoic acid
Uniqueness
2,4,5-Trifluoro-3-nitrobenzoyl fluoride is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability of the nitro group. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
2,4,5-trifluoro-3-nitrobenzoyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NO3/c8-3-1-2(7(11)13)4(9)6(5(3)10)12(14)15/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSOMNRVVDQOTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602143 | |
Record name | 2,4,5-Trifluoro-3-nitrobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115549-14-9 | |
Record name | 2,4,5-Trifluoro-3-nitrobenzoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115549-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluoro-3-nitrobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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